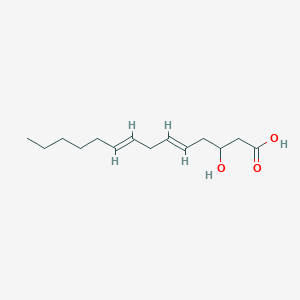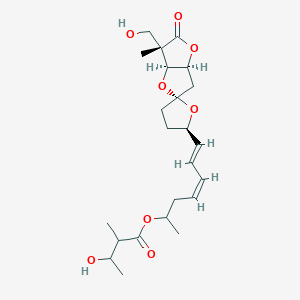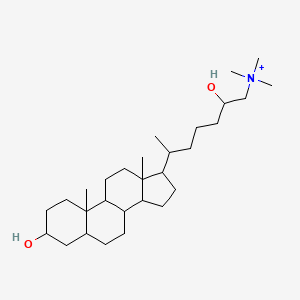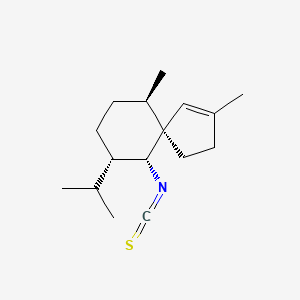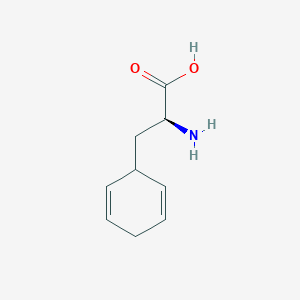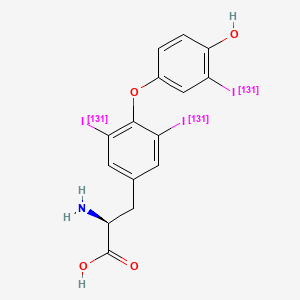
Liothyronine I-131
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Liothyronine I-131 is a radiopharmaceutical compound used primarily in the treatment of thyroid disorders, including hyperthyroidism and differentiated thyroid carcinoma. It combines the thyroid hormone liothyronine with the radioactive isotope iodine-131, allowing it to target thyroid tissue effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: Liothyronine I-131 is synthesized by iodinating liothyronine with iodine-131. The process involves the incorporation of iodine-131 into the molecular structure of liothyronine under controlled conditions. The reaction typically occurs in an aqueous solution, and the iodine-131 is introduced in the form of sodium iodide.
Industrial Production Methods: Industrial production of this compound involves the large-scale iodination of liothyronine using iodine-131. The process is carried out in specialized facilities equipped to handle radioactive materials. The final product is purified and formulated into a stable aqueous solution or solid capsule for oral administration .
Chemical Reactions Analysis
Types of Reactions: Liothyronine I-131 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, altering the oxidation state of iodine.
Substitution: The iodine atoms in this compound can be substituted with other halogens under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce halogenated analogs .
Scientific Research Applications
Liothyronine I-131 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in radiochemical studies to investigate reaction mechanisms and pathways.
Biology: Employed in studies of thyroid hormone metabolism and regulation.
Medicine: Primarily used in the treatment of hyperthyroidism and differentiated thyroid carcinoma. It is also used in diagnostic imaging to assess thyroid function and detect metastatic disease.
Industry: Utilized in the production of radiopharmaceuticals and in research related to nuclear medicine
Mechanism of Action
Liothyronine I-131 exerts its effects through the thyroid hormone receptor pathway. The compound is taken up by thyroid cells via the sodium-iodide symporter. Once inside the cells, the beta emissions from iodine-131 cause localized tissue damage, leading to the ablation of thyroid tissue. This mechanism is particularly effective in treating hyperthyroidism and thyroid cancer by reducing thyroid hormone production and destroying malignant cells .
Comparison with Similar Compounds
Levothyroxine I-131: Another radiopharmaceutical used for similar purposes but with a different thyroid hormone (levothyroxine).
Sodium Iodide I-131: Commonly used in the treatment of thyroid disorders but does not include a thyroid hormone component.
Uniqueness: Liothyronine I-131 is unique in its combination of a thyroid hormone with a radioactive isotope, allowing it to target thyroid tissue specifically and effectively. This dual action makes it particularly useful in both therapeutic and diagnostic applications .
Properties
CAS No. |
20196-64-9 |
|---|---|
Molecular Formula |
C15H12I3NO4 |
Molecular Weight |
662.98 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-(131I)iodanylphenoxy)-3,5-bis(131I)(iodanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16+4,17+4,18+4 |
InChI Key |
AUYYCJSJGJYCDS-UMVFHIKJSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2[131I])C[C@@H](C(=O)O)N)[131I])[131I])O |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Key on ui other cas no. |
20196-64-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Axisonitrile 3 [C16H25N]](/img/structure/B1260025.png)

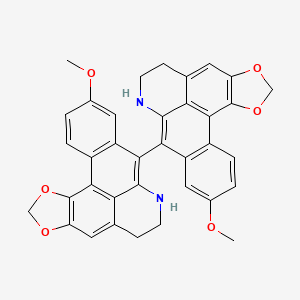
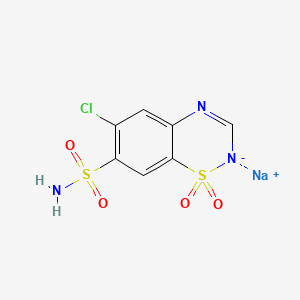
![Sodium tetrakis[3,5-bis(2-methoxyhexafluoro-2-propyl)phenyl]borate](/img/structure/B1260032.png)
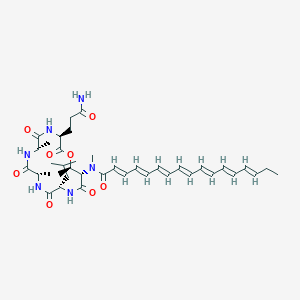
![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)
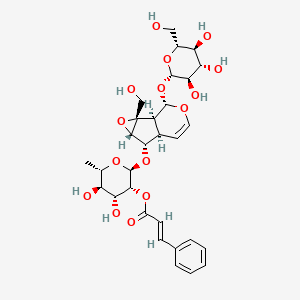
![(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1260036.png)
